4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Description
Properties
IUPAC Name |
4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c1-12-24-15(18(19,20)21)10-16(25-12)26-6-8-27(9-7-26)17-13-4-2-3-5-14(13)22-11-23-17/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCALFVQIOSTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactionsKey reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups within the molecule under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce various reduced forms of the original compound .
Scientific Research Applications
4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone BIP, which is involved in protein folding and stress responses.
Apoptosis Inhibition: It decreases the levels of cleaved caspase-3, a key marker of apoptosis, thereby protecting neuronal cells from programmed cell death.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound and BG14247 enhances metabolic stability and lipophilicity compared to methyl or benzyl groups (5l) .
- Heterocyclic Diversity : The pyrazole-substituted analog () introduces hydrogen-bonding capability, contrasting with the electron-withdrawing CF3 group in the target compound .
Physicochemical Properties
- Melting Points : Triazine-based analogs (5k, 5l) show higher melting points (268–284°C) due to planar aromatic cores, whereas tetrahydroquinazoline derivatives (target, ) likely have lower melting points owing to reduced crystallinity .
- Solubility : Piperazine rings improve aqueous solubility, but the trifluoromethyl group in the target compound may offset this by increasing hydrophobicity .
Biological Activity
The compound 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : The precursor 2-methyl-6-(trifluoromethyl)pyrimidine is reacted with piperazine derivatives to form the initial framework.
- Cyclization : The tetrahydroquinazoline structure is formed through cyclization reactions involving appropriate reagents under controlled conditions.
- Purification : The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in multiple areas:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis . Compounds structurally related to it have shown significant activity with IC90 values ranging from 3.73 to 4.00 μM against various strains of tuberculosis . This suggests that similar derivatives may also exhibit potent anti-tubercular properties.
Cytotoxicity and Selectivity
In vitro assays indicate that the compound is relatively non-toxic to human cells, which is a crucial factor for its development as a therapeutic agent. For instance, compounds derived from similar structures demonstrated low cytotoxicity on HEK-293 cells .
The mechanism of action for this compound involves:
- Inhibition of Key Enzymes : It potentially modulates the activity of enzymes involved in critical metabolic pathways.
- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
